
4-(4-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 4-(4-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid is not explicitly mentioned in the literature .Chemical Reactions Analysis
While specific chemical reactions involving 4-(4-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid are not detailed in the literature, similar compounds have been used in various reactions such as Suzuki coupling, Pd-catalyzed direct arylation of pyrazoles with phenylboronic acids, and Mizoroki-Heck and Suzuki-Miyaura coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(4-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid are not explicitly mentioned in the literature .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activities
Compounds synthesized from 4-(4-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid derivatives have shown promising antibacterial activities. The introduction of fluorine atoms and thiadiazole moiety enhances the compounds' potential against various bacterial strains. For instance, fluorine-containing thiadiazolotriazinones and quinoline-4-carboxylic acids derivatives have been synthesized for their antibacterial properties, exhibiting significant inhibition at low concentrations against targeted bacteria (Holla et al., 2003); (Holla et al., 2005). Furthermore, novel 1,3,4-thiadiazoles and 1,2,4-triazoles derived from related compounds have exhibited both antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Dengale et al., 2019).
Anticancer Properties
Research into 1,2,4-triazolo[3,4-b]-thiadiazole derivatives as potential anticancer agents has revealed that some synthesized compounds exhibit in vitro anticancer activity. This suggests that the structural framework of 4-(4-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid could be beneficial in developing anticancer drugs (Bhat et al., 2004). Additionally, compounds such as 2-amino-1,3,4-thiadiazole based compounds have shown anticancer and neuroprotective activities, further expanding the therapeutic potential of derivatives related to 4-(4-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid (Rzeski et al., 2007).
Antiviral Probes
Synthesis of new fluorinated 1,2,4-triazino[3,4-b][1,3,4]thiadiazolones as antiviral probes indicates the potential of 4-(4-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid derivatives in antiviral drug discovery. These compounds were evaluated for their anthelmintic (worm-inhibiting) properties, showcasing a broader spectrum of biological activities (Makki et al., 2015).
Structural and Theoretical Studies
Extensive structural and theoretical studies have been conducted on thiadiazole derivatives to understand their electronic structure, spectral features, and biological activities. For instance, a detailed DFT study on 4-methylthiadiazole-5-carboxylic acid provided insights into its electronic structure and potential for hydrogen bonding, which is crucial for designing drugs with optimal biological activity and selectivity (Singh et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-fluorophenyl)thiadiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O2S/c10-6-3-1-5(2-4-6)7-8(9(13)14)15-12-11-7/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAUXPXUSJCOKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SN=N2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





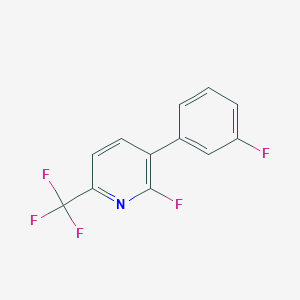
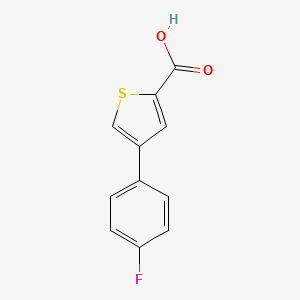
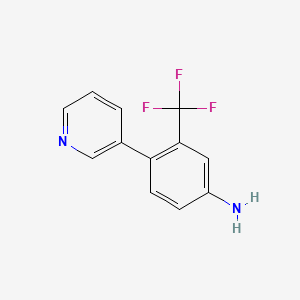

![3-(4-Morpholinyl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1451060.png)
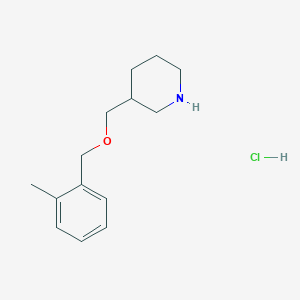
![3-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1451063.png)

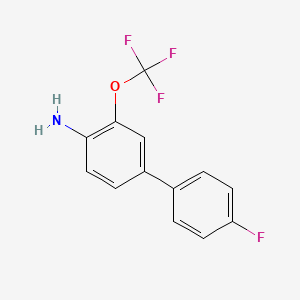
![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methyl-1H-indole-2-carboxylate](/img/structure/B1451067.png)
![Ethyl 4-chloro-1-M-tolyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B1451069.png)
